
3-Aminocyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocyclobutanol is a small organic compound with a molecular formula of C4H9NO . It is a cyclic amino alcohol that consists of a four-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 3-Aminocyclobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxylamine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .Molecular Structure Analysis
The molecular structure of 3-Aminocyclobutanol is represented by the SMILES string NC1CC(C1)O and the InChI 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis
3-Aminocyclobutanol has a molecular weight of 87.12 g/mol . It is a solid substance .Scientific Research Applications
Cancer Imaging and Detection :
- Prostate and Other Cancers : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a derivative of 3-Aminocyclobutanol, is undergoing clinical trials for evaluating prostate and other cancers. It is used as a PET radiotracer and exhibits uptake in organs like the liver, pancreas, bone marrow, and brain, which follows the presence of amino acid transport and metabolism. This uptake can aid in distinguishing between benign and malignant processes (Schuster et al., 2014).
- Characterization of Primary Prostate Carcinoma : The uptake of anti-3-[18F] FACBC in prostate carcinoma was studied to correlate with histology and tumor aggressiveness markers such as Gleason score. This research suggests that while anti-3-[18F] FACBC PET should not be used alone for radiation therapy planning, it may be useful in guiding biopsies (Schuster et al., 2013).
Synthesis of Novel Compounds :
- Kinase Inhibitors : A study by Helal et al. (2004) describes synthetic routes to create kinase inhibitors containing a cis-1,3-disubstituted cyclobutane, utilizing 3-aminocyclobutanol as a crucial component. This highlights its role in developing novel pharmaceuticals (Helal et al., 2004).
Neuropharmacology :
- NMDA Receptor Antagonist : The synthesis and evaluation of 1-aminocyclobutane-1-carboxylic acid derivatives for their activity as NMDA receptor antagonists were explored by Gaoni et al. (1994). These compounds showed potent antagonist activity, highlighting the potential of 3-Aminocyclobutanol derivatives in developing treatments for conditions like epilepsy (Gaoni et al., 1994).
Radiotracer for PET Imaging :
- Utility in Pulmonary Lesions : The uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were studied to determine if this radiotracer can help characterize pulmonary lesions. The research indicates that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential in lung cancer imaging (Amzat et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for further study . Therefore, the specific biological targets and their roles are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Aminocyclobutanol . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
3-aminocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclobutanol | |
Q & A
Q1: What is the role of 3-Aminocyclobutanol in the synthesis of the described kinase inhibitors?
A1: 3-Aminocyclobutanol serves as a crucial building block in the first reported synthetic route for these novel kinase inhibitors. [] The paper describes how 3-Aminocyclobutanol reacts with 1,4-dinitroimidazole to create a key intermediate in the synthesis. This highlights the compound's utility in constructing the cis-1,3-disubstituted cyclobutane ring system, a core structural feature of the target kinase inhibitors.
Q2: Were there any alternative synthetic approaches explored that avoided the use of 3-Aminocyclobutanol?
A2: Yes, the researchers developed a second, stereoselective synthetic route that bypassed the use of 3-Aminocyclobutanol and the potentially hazardous 1,4-dinitroimidazole. [] This alternative method involved a 1,4-addition reaction of 4-nitroimidazole to a cyclobutenone intermediate, offering a potentially safer and more efficient synthetic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

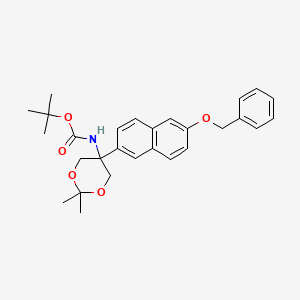
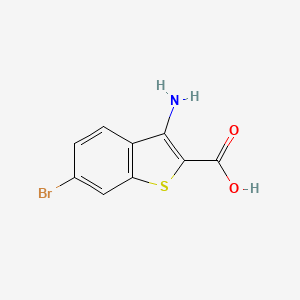

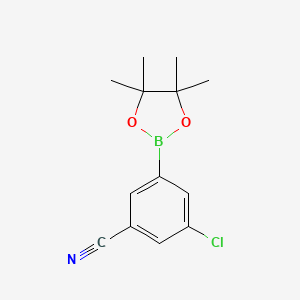
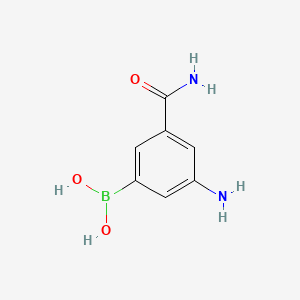
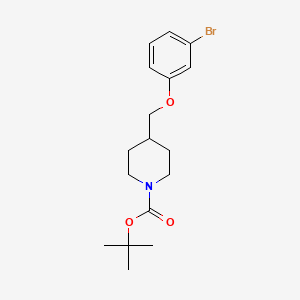
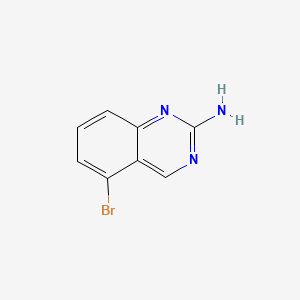




![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)